molecular formula C16H20N2O3 B4936123 Butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4936123
M. Wt: 288.34 g/mol
InChI Key: CAVRIGOBIAWFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea. DHPMs are pharmacologically significant, exhibiting antimicrobial, anti-inflammatory, and calcium-channel-blocking activities. While ethyl and methyl esters of this scaffold (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) are well-documented in literature , the butyl variant remains less studied. Its structure features a butyl ester group at position 5, which may influence physicochemical properties, solubility, and bioactivity compared to shorter-chain analogs.

Properties

IUPAC Name

butyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-4-10-21-15(19)13-11(2)17-16(20)18-14(13)12-8-6-5-7-9-12/h5-9,14H,3-4,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVRIGOBIAWFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331667
Record name butyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300667-77-0
Record name butyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as p-toluenesulfonic acid or acetic acid. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that butyl 6-methyl-2-oxo-4-phenyl derivatives exhibit several promising biological activities:

Antioxidant Activity:
Compounds within this class have shown significant radical scavenging activity. For instance, specific derivatives have demonstrated IC50 values indicating effective inhibition of oxidative stress markers in vitro .

Anticancer Properties:
Studies have highlighted the potential of these compounds in cancer treatment. The tetrahydropyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and others. Certain derivatives have shown promising results with low IC50 values (e.g., 6.261 µM), indicating strong anticancer potential .

Antidiabetic Effects:
Some derivatives have also been tested for their ability to inhibit alpha-amylase activity, which is crucial in carbohydrate metabolism. The inhibition of this enzyme can lead to lower blood sugar levels, making these compounds potential candidates for diabetes management .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AntioxidantButyl derivative6.261
AnticancerButyl derivative5.351
AntidiabeticButyl derivative6.539

Case Study: Synthesis and Evaluation of Tetrahydropyrimidine Derivatives

In a recent study, researchers synthesized several tetrahydropyrimidine derivatives using a solvent-free method and evaluated their biological efficacy through both experimental assays and computational modeling. The findings indicated that structural modifications significantly influenced the biological activities of the compounds .

Potential Therapeutic Applications

Given the diverse biological activities exhibited by butyl 6-methyl-2-oxo-4-phenyl derivatives, several therapeutic applications can be proposed:

Cancer Therapy: The ability to selectively induce cytotoxicity in cancer cells positions these compounds as potential candidates for drug development targeting various malignancies.

Antioxidant Supplements: Their antioxidant properties could be harnessed in nutraceutical formulations aimed at reducing oxidative stress-related diseases.

Diabetes Management: As inhibitors of alpha-amylase, these compounds could be explored further in the development of anti-diabetic medications.

Mechanism of Action

The mechanism of action of butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points :
    • Ethyl derivative: 232°C
    • Methyl derivative: 193–194°C
    • Butyl derivative: Expected to be lower due to increased alkyl chain length, though data is unavailable.
  • Solubility: Methyl ester solubility in isopropanol, ethyl acetate, and benzene has been thermodynamically analyzed . Butyl ester likely exhibits higher organic solubility than methyl/ethyl analogs due to its longer hydrophobic chain.

Table 2: Physical Properties of Analogous Compounds

Compound Melting Point (°C) Solubility Trends Reference
Ethyl 6-methyl-2-oxo-4-phenyl-DHPM 232 Moderate in polar solvents
Methyl 6-methyl-2-oxo-4-phenyl-DHPM 193–194 Lower in organic solvents
Butyl 6-methyl-2-oxo-4-phenyl-DHPM Not reported Predicted higher in organics

Spectroscopic Data

  • Ethyl analog :
    • ¹H NMR (DMSO-d₆): δ 1.10 (t, 3H), 2.27 (s, 3H), 4.00 (q, 2H), 5.14 (s, 1H) .
    • ¹³C NMR: δ 14.54 (CH₃), 18.24 (CH₃), 54.43 (C-4), 99.73 (C-5) .
  • Methyl analog :
    • ¹H NMR (CDCl₃): δ 2.59 (s, 3H), 3.58 (s, 3H) .

Biological Activity

Butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrimidine ring, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its effects on specific biological targets and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3C_{16}H_{20}N_{2}O_{3} with a molecular weight of approximately 288.34 g/mol. The compound's structure can be represented as follows:

SMILES CCC C OC O C1 C NC O NC1C2 CC CC C2 C\text{SMILES CCC C OC O C1 C NC O NC1C2 CC CC C2 C}

Antiviral Activity

Research has shown that derivatives of 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine exhibit inhibitory effects on HIV integrase. A study reported that certain derivatives demonstrated significant inhibition of the strand transfer reaction in vitro with an IC50 value of 0.65 µM for the most active compound tested . However, these compounds did not show effective inhibition against HIV strains in cell culture assays below cytotoxic concentrations.

Antimicrobial Activity

The antimicrobial potential of related tetrahydropyrimidine derivatives has been explored. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that Butyl 6-methyl-2-oxo-4-phenyl derivatives may possess similar properties. The specific mechanisms of action often involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Enzyme Inhibition

Studies indicate that compounds derived from the tetrahydropyrimidine framework can act as inhibitors for several enzymes involved in metabolic pathways. For instance, some derivatives have been shown to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), which is relevant for neurological applications . This inhibition leads to increased levels of GABA, potentially offering therapeutic benefits for conditions like epilepsy.

Case Studies

Study Compound Target IC50 Value Notes
N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidineHIV Integrase0.65 µMSignificant inhibition but not effective in cell culture assays
Sec-butyl 6-methyl derivativesBacterial StrainsVariesDemonstrated antimicrobial activity
GABA AT InhibitorsGABA ATNot specifiedIncreased GABA levels observed

Q & A

Q. What are the standard synthetic protocols for preparing Butyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Biginelli-like multicomponent reactions. A general procedure involves refluxing benzaldehyde (or substituted aldehydes), a β-ketoester (e.g., ethyl acetoacetate), and urea/thiourea derivatives in acetic acid or acetic anhydride. For example, refluxing at 110–120°C for 8–10 hours yields crystalline products, followed by recrystallization in ethyl acetate/ethanol mixtures to improve purity (78% yield reported) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance regioselectivity and reduce side products .

Q. How can structural elucidation be performed for this tetrahydropyrimidine derivative?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystal system : Monoclinic (e.g., space group P2₁/c)
  • Unit cell dimensions : a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443°
  • Hydrogen bonding : C–H···O interactions stabilize the lattice (e.g., bifurcated bonds along the c-axis) . Complementary techniques like NMR (¹H/¹³C), IR (C=O stretching ~1700 cm⁻¹), and mass spectrometry validate molecular identity .

Q. What safety precautions are critical during handling?

  • Storage : Away from heat/ignition sources (P210) .
  • Handling : Use PPE (gloves, goggles) and avoid inhalation (P201/P202) .
  • Disposal : Follow institutional guidelines for organic solvents and thiourea derivatives.

Advanced Research Questions

Q. How does aldehyde substituent choice influence regioselectivity and crystallographic conformation?

Substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) introduce steric and electronic effects. Bulky groups increase puckering in the tetrahydropyrimidine ring, as seen in deviations up to 0.224 Å from the mean plane . Electron-withdrawing groups (e.g., –CF₃) enhance hydrogen-bonding interactions, altering crystal packing (e.g., dihedral angles of 80.94° between fused rings) .

Q. What insights do crystallographic studies provide into intermolecular interactions and supramolecular assembly?

SC-XRD reveals:

  • Hydrogen-bond networks : Bifurcated C–H···O bonds form chains along specific axes, stabilizing the lattice .
  • Packing motifs : Trimethoxyphenyl groups induce π-stacking, while fluorinated substituents (e.g., –CF₃) create hydrophobic pockets .
  • Conformational flexibility : The pyrimidine ring adopts a flattened boat conformation, with substituents dictating torsional angles (e.g., C6–C7–N1–C8 = −31.69°) .

Q. How can substituent modifications enhance bioactivity (e.g., antibacterial properties)?

  • Thiocarbonyl vs. carbonyl : Replacing the 2-oxo group with 2-thioxo improves antibacterial potency due to increased lipophilicity .
  • Aryl substitutions : Electron-deficient groups (e.g., –CN, –CF₃) enhance membrane penetration, while hydroxy/methoxy groups improve solubility .
  • Structure-activity relationship (SAR) : Bioactivity correlates with dihedral angles between the pyrimidine core and substituents, affecting target binding .

Q. What computational methods are suitable for modeling substituent effects on electronic properties?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability and aggregation behavior .
  • Docking studies : Map interactions with bacterial enzymes (e.g., dihydrofolate reductase) to guide functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.